

"4-Bromo-1,5-dimethyl-1H-indazole" discovery and history

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Compound of Interest

Compound Name: 4-Bromo-1,5-dimethyl-1H-indazole

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An In-Depth Technical Guide to the Discovery and History of **4-Bromo-1,5-dimethyl-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a privileged heterocyclic motif, has been a cornerstone in medicinal chemistry for over a century. This guide delves into the specific history and synthetic evolution of a key derivative, **4-Bromo-1,5-dimethyl-1H-indazole**. While a singular "discovery" event for this compound is not prominently documented in seminal literature, its history is intrinsically linked to the broader exploration of substituted indazoles. This document provides a comprehensive overview of the logical synthetic pathways, from foundational methods to modern, scalable processes, that have paved the way for its availability and use in contemporary research. We will explore the chemical principles underpinning its synthesis, the challenges of regioselectivity, and its role as a versatile building block in the development of novel therapeutics.

The Indazole Scaffold: A Legacy of Therapeutic Innovation

The story of indazole begins in the late 19th century with the pioneering work of Emil Fischer. [1] His initial synthesis of an indazolone derivative in the 1880s marked the advent of a new

class of heterocyclic compounds that would later prove to be of immense value in drug discovery.[1] The indazole core, consisting of a fused benzene and pyrazole ring, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity, making it an ideal scaffold for interacting with biological targets.[1][2] This has led to the development of numerous successful drugs across a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.

The Emergence of 4-Bromo-1,5-dimethyl-1H-indazole: A Strategic Intermediate

4-Bromo-1,5-dimethyl-1H-indazole (CAS Number: 1159511-77-9) is a polysubstituted indazole that has gained prominence as a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.[3] Its strategic importance lies in the specific arrangement of its substituents:

- The bromo group at the 4-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.
- The methyl group at the 5-position influences the electronic properties and steric profile of the molecule.
- The methyl group at the 1-position of the pyrazole ring resolves the tautomeric ambiguity of the indazole core, locking it into the 1H-indazole form.

While the precise first synthesis is not readily apparent in early literature, its development can be logically inferred from the progression of synthetic methodologies for related bromo- and methyl-substituted indazoles.

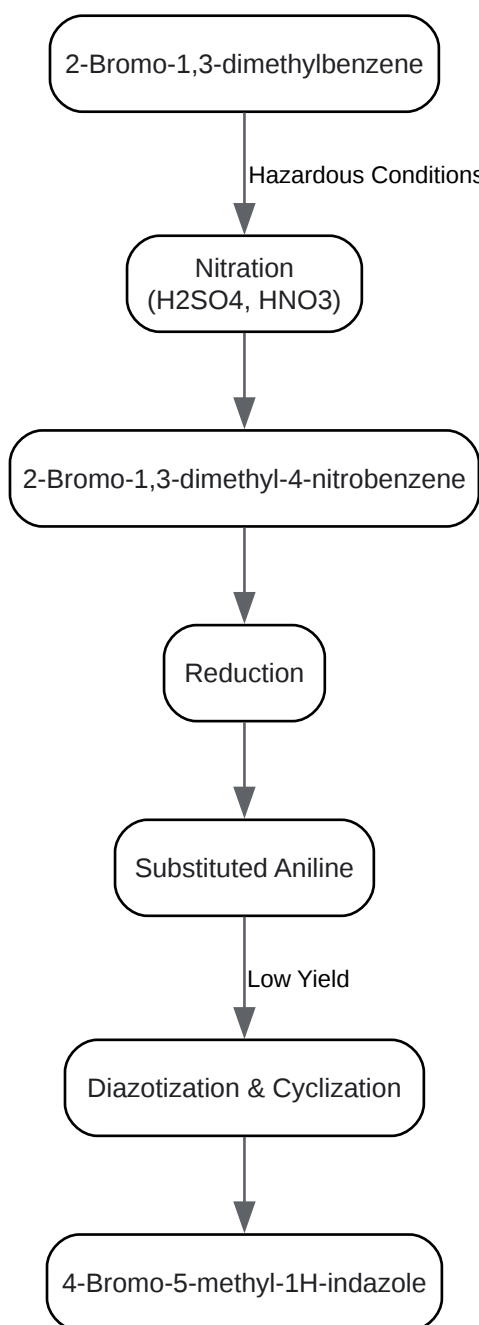
Synthetic Evolution: From Classical Approaches to Modern Methodologies

The synthesis of **4-Bromo-1,5-dimethyl-1H-indazole** can be conceptually broken down into two key stages: the formation of the 4-bromo-5-methyl-1H-indazole core and the subsequent N-methylation.

Synthesis of the 4-Bromo-5-methyl-1H-indazole Core

Early approaches to substituted indazoles often involved harsh reagents and multi-step sequences with low overall yields. A historical route to 4-bromo-5-methyl-1H-indazole, as alluded to in modern patent literature, likely involved the nitration of a substituted toluene derivative, followed by reduction and diazotization to form the indazole ring.^[4] This pathway, while feasible, presents significant safety concerns, particularly the use of potent nitrating agents like sulfuric and nitric acid, which can lead to runaway reactions, and the generation of substantial acidic waste.^[4] The final diazotization and cyclization step in such classical methods was also often low-yielding.^[4]

Conceptual Historical Synthesis Pathway



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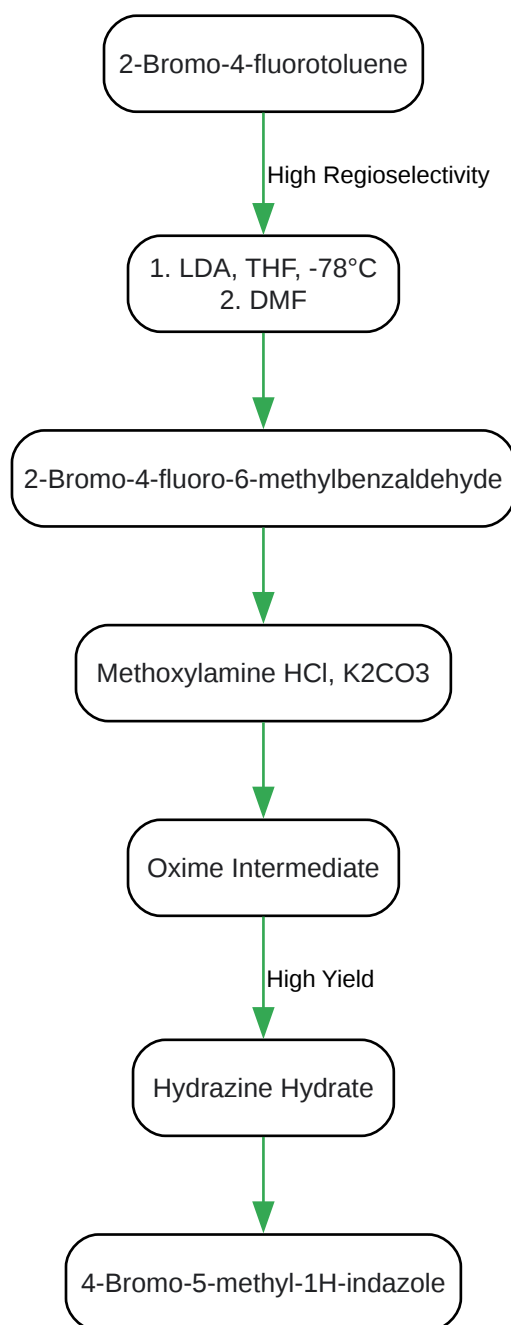
Caption: Conceptual historical synthesis of the 4-bromo-5-methyl-1H-indazole core.

A significant advancement in the synthesis of the 4-bromo-5-methyl-1H-indazole core is detailed in a 2021 Chinese patent (CN112321510A).^[4] This method provides a safer and more efficient route, with a higher overall yield, making it suitable for industrial-scale production.^[4]

The key steps of this modern synthesis are:

- Directed Ortho-metalation and Formylation: Starting from 2-bromo-4-fluorotoluene, a directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with dimethylformamide (DMF) introduces a formyl group at the position ortho to the fluorine.[4]
- Oxime Formation: The resulting aldehyde is then reacted with methoxylamine hydrochloride to form an oxime derivative.[4]
- Reductive Cyclization: Finally, treatment with hydrazine hydrate leads to the formation of the indazole ring.[4]

Modern Synthesis of 4-Bromo-5-methyl-1H-indazole



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Caption: Modern synthetic route to 4-bromo-5-methyl-1H-indazole as described in CN112321510A.[4]

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole (Adapted from CN112321510A)[4]

Step 1: Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

- To a solution of 2-bromo-4-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq).
- Stir the reaction mixture at -78 °C for 1.5 hours.
- Slowly add N,N-dimethylformamide (DMF) (1.2 eq) and allow the reaction to slowly warm to room temperature.
- Stir for an additional 1.5 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Synthesis of the Oxime Intermediate

- Dissolve the crude aldehyde (1.0 eq) in ethylene glycol dimethyl ether.
- Add methoxylamine hydrochloride (1.2 eq) and potassium carbonate (1.2 eq).
- Heat the mixture to 60 °C and stir for 10 hours.
- After cooling, filter the reaction mixture and concentrate the filtrate.
- Purify the residue by trituration with isopropyl ether to obtain the oxime.

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole

- To a solution of the oxime intermediate (1.0 eq) in dioxane, add 80% hydrazine hydrate (1.0 eq).
- Heat the reaction mixture to 100 °C and stir for 16 hours.
- Quench the reaction with water and extract with ethyl acetate.

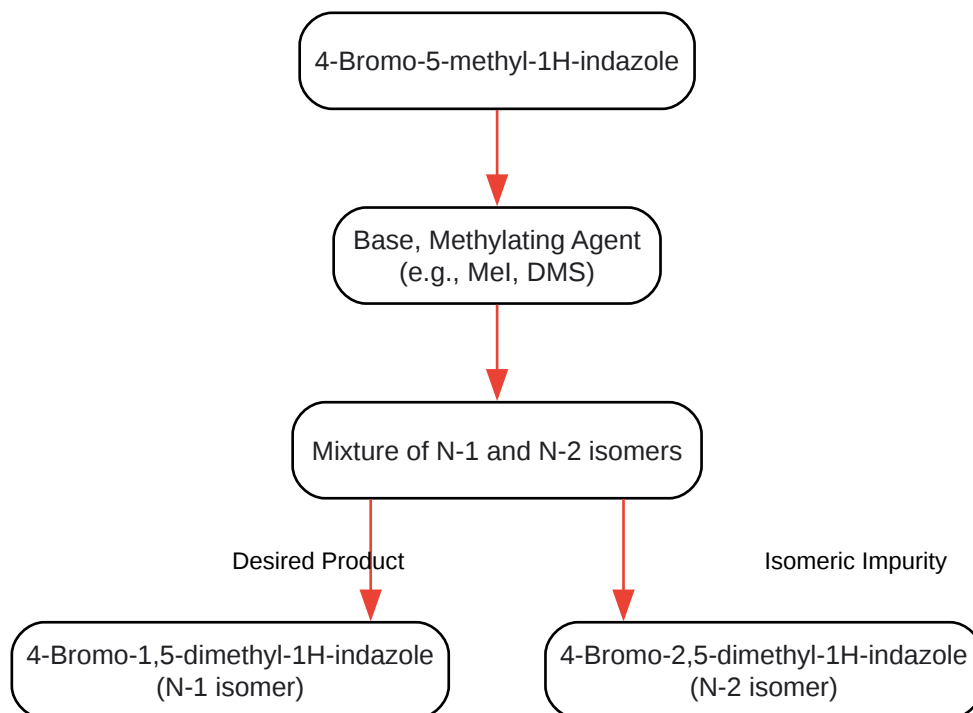
- Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate.
- Recrystallize the crude product from toluene to afford pure 4-bromo-5-methyl-1H-indazole.

N-Methylation: The Final Step and the Challenge of Regioselectivity

The final step in the synthesis of **4-Bromo-1,5-dimethyl-1H-indazole** is the methylation of the indazole nitrogen. This step is not trivial, as the reaction of an N-unsubstituted indazole with an alkylating agent can lead to a mixture of N-1 and N-2 alkylated products.[5] The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base and solvent, and the alkylating agent used.[5]

For the synthesis of the target compound, a regioselective methylation at the N-1 position is required.

N-Methylation of 4-Bromo-5-methyl-1H-indazole



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